molecular formula C23H21N7O2S B3411127 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile CAS No. 902434-08-6

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile

Cat. No.: B3411127
CAS No.: 902434-08-6
M. Wt: 459.5 g/mol
InChI Key: YQXYHOGEAPXHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a sulfanyl-linked acetonitrile moiety at position 5, and a 2-methyl-1H-1,3-benzodiazole (benzimidazole) ethyl chain at position 2.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2S/c1-14-25-16-6-4-5-7-18(16)29(14)10-8-21-27-22-15-12-19(31-2)20(32-3)13-17(15)26-23(30(22)28-21)33-11-9-24/h4-7,12-13H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYHOGEAPXHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions.

Industrial Production Methods

This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents at positions 2 and 5, which influence physicochemical properties and synthetic accessibility. Key examples include:

Substituent Variations at Position 2

  • 2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-phenylpiperazinyl)ethanone (): Position 2: Phenyl group. Position 5: Ethanone-piperazinyl substituent.
  • 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide ():

    • Position 2: 4-Nitrophenyl group (electron-withdrawing).
    • Position 5: Diethylacetamide substituent.
    • Key Difference : Nitro group enhances electrophilicity but may reduce solubility compared to the target compound’s acetonitrile group .

Substituent Variations at Position 5

  • 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (): Position 5: 3-Methoxybenzyl sulfanyl group. Position 2: Methyl group.
  • 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline ():

    • Position 5: 4-Methylbenzyl sulfanyl group.
    • Position 2: Ethyl group.
    • Key Difference : Simpler alkyl chain at position 2 may limit interactions with hydrophobic enzyme pockets compared to the benzimidazole ethyl chain .

Physical Properties

Compound (Reference) Molecular Weight Predicted pKa Melting Point (°C) Yield (%)
Target Compound ~500 (estimated) Not reported Not available Not reported
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]triazoloquinazoline () 394.49 0.68 Not reported Not reported
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazoquinazolinone () 457.54 Not reported Not reported Not reported
  • The acetonitrile group in the target compound likely lowers solubility compared to bulkier sulfanyl substituents (e.g., benzyl or methoxybenzyl groups) .

Biological Activity

The compound 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile represents a novel class of chemical entities with potential therapeutic applications. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is complex due to its multi-ring structure and functional groups. The significant features include:

  • Dimethoxy groups : Contributing to its lipophilicity.
  • Triazoloquinazoline core : Known for various biological activities.
  • Benzodiazole moiety : Associated with anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated a growth inhibitory value (GI50) of 3.18 µM against MCF-7 breast cancer cells and 8.12 µM against HeLa cervical cancer cells . This suggests that the triazoloquinazoline scaffold may enhance the anticancer activity of the compound.

The proposed mechanism involves the inhibition of specific kinases that are overexpressed in cancers. The compound may interact with proteins such as NEK7 and NEK9, which are implicated in cell cycle regulation and apoptosis . Molecular docking studies suggest favorable interactions between the compound and these targets, indicating a potential pathway for therapeutic efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results highlight its potential as an effective anticancer agent:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43
VeroNot specified

These findings underscore the need for further exploration into its pharmacological properties and therapeutic applications.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential and safety profile of the compound. Preliminary investigations should focus on animal models to evaluate pharmacokinetics and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.